GSK256073

Description

Properties

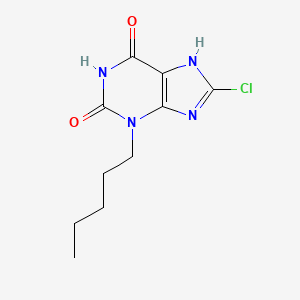

IUPAC Name |

8-chloro-3-pentyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h2-5H2,1H3,(H,12,13)(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAMDQCXAAOFSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673110 |

Source

|

| Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862892-90-8 |

Source

|

| Record name | GSK-256073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862892908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3-pentyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-256073 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VI94C980K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK256073 on GPR109A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: GSK256073 is a selective G-protein coupled receptor 109A (GPR109A) agonist developed by GlaxoSmithKline. While its clinical effects on glucose and lipid metabolism have been published, detailed in vitro pharmacological data and specific experimental protocols are not extensively available in the public domain. This guide synthesizes the available information on GSK256073 and supplements it with established principles of GPR109A signaling and representative experimental methodologies for a comprehensive overview.

Executive Summary

GSK256073 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Its primary mechanism of action involves the activation of GPR109A on adipocytes, which leads to the inhibition of lipolysis. This, in turn, reduces the levels of circulating non-esterified fatty acids (NEFA) and glycerol, contributing to improved glucose homeostasis. The core signaling pathway initiated by GSK256073 is through the coupling of GPR109A to the inhibitory G-protein, Gi, which subsequently inhibits adenylyl cyclase activity and reduces intracellular cyclic adenosine monophosphate (cAMP) levels. While GPR109A is known to engage other signaling pathways, such as β-arrestin recruitment, upon activation by other ligands, the specific involvement of these alternative pathways in the action of GSK256073 has not been publicly detailed. This document provides an in-depth exploration of the known mechanism of action of GSK256073, presents available quantitative data, and offers detailed exemplary protocols for the key experiments used to characterize GPR109A agonists.

Quantitative Data Presentation

While a comprehensive in vitro pharmacological profile of GSK256073 is not publicly available, some key quantitative data has been reported. The following table summarizes the known potency of GSK256073 in a functional assay, comparing it to the endogenous ligand niacin.

| Compound | Assay Type | Target | Species | Potency (pEC50) | Reference |

| GSK256073 | Functional (cAMP inhibition) | HCA2 (GPR109A) | Human | 7.5 | [1][2] |

| Niacin | Functional (cAMP inhibition) | HCA2 (GPR109A) | Human | 6.7 | [2] |

| GSK256073 | Functional (cAMP inhibition) | HCA2 (GPR109A) | Rat | 6.9 | [2] |

| Niacin | Functional (cAMP inhibition) | HCA2 (GPR109A) | Rat | 6.4 | [2] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Core Mechanism of Action and Signaling Pathways

The primary and well-established mechanism of action for GSK256073 is the activation of GPR109A and the subsequent engagement of the Gi signaling cascade.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon binding of GSK256073, GPR109A undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein, Gi. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit, in its GTP-bound state, directly inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). In adipocytes, reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[3]

Caption: Gαi-mediated signaling pathway of GSK256073 via GPR109A.

Potential for β-Arrestin-Mediated Signaling

For many G-protein coupled receptors, including GPR109A, agonist binding can also lead to the recruitment of β-arrestin proteins. This process is typically initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. β-arrestins then bind to the phosphorylated receptor, sterically hindering further G-protein coupling (desensitization) and promoting receptor internalization. Furthermore, β-arrestins can act as scaffolds for other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade, like ERK1/2. While niacin has been shown to induce β-arrestin recruitment to GPR109A, it is currently unknown whether GSK256073 also promotes this pathway.

Caption: Potential β-arrestin signaling pathway for GPR109A agonists.

Experimental Protocols

The following are detailed, representative protocols for key assays used to characterize a novel GPR109A agonist like GSK256073.

Example Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for GPR109A by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from HEK293 cells stably expressing human GPR109A.

-

Radioligand: [³H]-Niacin.

-

Non-specific binding control: Unlabeled niacin (e.g., 10 µM).

-

Test compound: GSK256073.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of GSK256073 in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Niacin (at a final concentration near its Kd), and 50 µL of the GSK256073 dilution.

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of 10 µM unlabeled niacin.

-

Initiate the binding reaction by adding 50 µL of the GPR109A-expressing cell membrane preparation to each well.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of GSK256073, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Example Protocol: cAMP Inhibition Functional Assay

This assay measures the potency (EC50) of an agonist in inhibiting adenylyl cyclase activity.

Materials:

-

CHO-K1 cells stably expressing human GPR109A.

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Forskolin.

-

Test compound: GSK256073.

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor).

-

384-well white microplates.

Procedure:

-

Seed the GPR109A-expressing CHO-K1 cells into 384-well plates and incubate overnight.

-

Remove the culture medium and add stimulation buffer. Incubate for 30 minutes at room temperature.

-

Add serial dilutions of GSK256073 to the wells.

-

Add forskolin to all wells (except for basal control wells) at a concentration that elicits a submaximal cAMP response (e.g., EC80).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Plot the concentration-response curve for GSK256073's inhibition of the forskolin-stimulated cAMP signal to determine its EC50 value.

Example Protocol: β-Arrestin Recruitment Assay

This assay determines if an agonist promotes the interaction between GPR109A and β-arrestin.

Materials:

-

U2OS cells co-expressing GPR109A fused to a ProLink tag and β-arrestin 2 fused to an Enzyme Acceptor tag (e.g., DiscoverX PathHunter system).

-

Assay buffer.

-

Test compound: GSK256073.

-

Detection reagents for the enzyme fragment complementation system.

-

384-well white microplates.

Procedure:

-

Plate the engineered U2OS cells in 384-well plates and incubate overnight.

-

Add serial dilutions of GSK256073 to the wells.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal.

-

Plot the concentration-response curve to determine the EC50 for β-arrestin recruitment.

Logical Workflow for GPR109A Agonist Characterization

The characterization of a novel GPR109A agonist like GSK256073 typically follows a logical progression from initial binding studies to functional and downstream signaling assays.

Caption: Logical workflow for the characterization of a GPR109A agonist.

Conclusion

GSK256073 is a potent and selective GPR109A agonist that exerts its primary effects through the Gi-mediated inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP. This mechanism is well-established as the basis for its ability to inhibit lipolysis in adipocytes and consequently lower circulating NEFA and glucose levels. While the potential for GPR109A to engage in other signaling pathways, such as β-arrestin-mediated signaling, is recognized, the specific activity of GSK256073 in these alternative pathways remains to be publicly disclosed. The experimental protocols provided herein represent the standard methodologies used in the field to fully characterize the mechanism of action of GPR109A agonists and can serve as a guide for further research in this area.

References

An In-depth Technical Guide to the Therapeutic Potential of GSK256073

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK256073 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Initially investigated for the treatment of dyslipidemia and type 2 diabetes mellitus, GSK256073 has demonstrated a distinct pharmacological profile characterized by potentiation of anti-lipolytic effects without the flushing side effects commonly associated with other GPR109A agonists like niacin. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical findings, and detailed experimental methodologies related to GSK256073, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.

Introduction

The G-protein coupled receptor 109A (GPR109A) has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by endogenous ligands such as β-hydroxybutyrate and exogenous agonists like niacin leads to the inhibition of lipolysis in adipocytes, resulting in a reduction of circulating free fatty acids. However, the clinical utility of niacin is often limited by a significant flushing response, mediated by the activation of GPR109A in dermal immune cells. GSK256073 was developed as a selective GPR109A agonist with the aim of separating the desirable metabolic effects from the undesirable flushing side effect.[1] This guide delves into the core scientific data and methodologies underpinning the investigation of GSK256073.

Mechanism of Action and Signaling Pathways

GSK256073 exerts its effects by selectively binding to and activating GPR109A.[2] This receptor is coupled to an inhibitory G-protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade in adipocytes is central to the anti-lipolytic effects of GSK256073.

A secondary signaling pathway, mediated by β-arrestin, is also activated upon GPR109A agonism and is implicated in the flushing response.[5] This pathway involves the mobilization of arachidonic acid and the subsequent production of prostaglandins PGD2 and PGE2, which are potent vasodilators.[6] Preclinical evidence suggests that GSK256073 exhibits biased agonism, favoring the Gi-mediated pathway over the β-arrestin pathway, which may explain its reduced flushing potential.[7]

Signaling Pathway Diagrams

Quantitative Data from Preclinical and Clinical Studies

In Vitro Potency

Preclinical Data

Preclinical studies in rats and guinea pigs demonstrated that GSK256073 produces similar non-esterified fatty acid (NEFA) lowering effects to niacin.[7] A key finding from these studies was the minimal effect of GSK256073 on ear temperature in a guinea pig model, which is a predictor of the flushing response in humans.[7]

Clinical Data

Clinical trials have evaluated the therapeutic potential of GSK256073 in dyslipidemia and type 2 diabetes.

Table 1: Summary of Clinical Trial Data for GSK256073

| Study Identifier | Population | Intervention | Key Findings | Reference |

| NCT01147861 | Type 2 Diabetes Mellitus | GSK256073 (5mg BID, 10mg QD, 25mg BID, 50mg QD) or Placebo for 2 days | - Significant reduction in weighted mean glucose concentration (maximum of -0.87 mmol/L with 25mg BID).- Sustained suppression of NEFA and glycerol concentrations.- HOMA-IR scores decreased by 27-47%.- Generally safe and not associated with flushing. | [8][9] |

| NCT00903617 | Dyslipidemia | GSK256073 (5mg, 50mg, 150mg daily) or Placebo for 8 weeks | - No significant alteration in HDLc levels.- Trend for a nonsignificant decrease in HDLc (-6.31%) and an increase in triglycerides (median, 24.4%) at the 150mg dose.- Flushing reported in 21-60% of subjects on GSK256073 vs. 24% on placebo. | [1] |

| - | Healthy Male Subjects | GSK256073 | - Long-lasting NEFA and triglyceride lowering effects.- Not associated with flushing. | [7] |

Experimental Protocols

In Vitro GPR109A Activation Assay (Representative Protocol)

This protocol describes a common method for assessing the potency of GPR109A agonists by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GPR109A receptor are cultured in appropriate media supplemented with antibiotics to maintain receptor expression.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density that allows for optimal signal detection.

-

Compound Incubation: Cells are pre-incubated with a range of concentrations of GSK256073 for a specified period to allow for receptor binding.

-

cAMP Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the EC50 value of GSK256073, which is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Preclinical Flushing Assessment in Guinea Pigs (Representative Protocol)

This protocol outlines a method to assess the flushing potential of GPR109A agonists in a guinea pig model.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs are used for this model as they exhibit a flushing response to niacin that is predictive of the human response.

-

Drug Administration: GSK256073 or a positive control (e.g., niacin) is administered orally.

-

Temperature Measurement: Ear temperature is measured at regular intervals using an infrared thermometer before and after drug administration. An increase in ear temperature is indicative of vasodilation and flushing.

-

Data Analysis: The change in ear temperature from baseline is calculated for each animal and compared between treatment groups.

Clinical Trial Methodology (NCT01147861)

Study Design: A randomized, single-blind, placebo-controlled, three-period crossover trial.[8]

Participants: 39 subjects with type 2 diabetes mellitus.[8]

Intervention: Each subject received placebo and two of four GSK256073 regimens (5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD) for 2 days.[8]

Primary Outcome Measures: Change from baseline in weighted mean glucose concentration over a 24 to 48-hour period.[8]

Secondary Outcome Measures:

-

Changes in non-esterified fatty acid (NEFA) and glycerol concentrations.

-

Changes in serum insulin and C-peptide concentrations.

-

Calculation of HOMA-IR scores for insulin resistance.

Experimental Workflow:

Therapeutic Potential and Future Directions

The preclinical and early clinical data on GSK256073 highlight its potential as a GPR109A agonist with a favorable safety profile, particularly with respect to the flushing side effect. While it demonstrated acute improvements in glucose homeostasis in subjects with type 2 diabetes, longer-term studies did not show durable glycemic control.[2] Similarly, its effects on lipid profiles in dyslipidemic patients were not consistent with those of niacin, suggesting that the anti-lipolytic and lipid-modifying effects of GPR109A activation may be more complex than initially understood.[1]

Despite these findings, the unique profile of GSK256073 as a non-flushing GPR109A agonist makes it a valuable pharmacological tool to further investigate the diverse roles of this receptor. Emerging research suggests that GPR109A is involved in inflammatory processes, and its expression on various immune cells opens up possibilities for its therapeutic application in inflammatory and autoimmune disorders.[5] Further research is warranted to explore the potential of GSK256073 and other biased GPR109A agonists in these and other therapeutic areas.

Conclusion

GSK256073 is a selective GPR109A agonist that has been instrumental in elucidating the complex pharmacology of its target receptor. While its initial development for metabolic disorders did not lead to late-stage clinical success, the knowledge gained from its investigation provides a strong foundation for future research into the therapeutic potential of GPR109A modulation. The detailed methodologies and data presented in this guide are intended to support and inform the efforts of researchers and drug developers in this evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GSK256073: A Selective and Potent Agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK256073 is a potent and selective agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A).[1][2][3] HCA2 is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells, as well as in other tissues such as the spleen.[4][5] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as niacin (nicotinic acid) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade has significant metabolic and anti-inflammatory effects.

Historically, the therapeutic use of HCA2 agonists like niacin for treating dyslipidemia has been hampered by a significant side effect: cutaneous flushing.[1] The discovery of HCA2 as the responsible receptor has spurred the development of selective agonists like GSK256073, which are designed to retain the therapeutic benefits of HCA2 activation while minimizing or eliminating the flushing response.[1] Preclinical and initial human studies have indicated that GSK256073 can effectively lower non-esterified fatty acids (NEFA) and triglycerides without inducing the flushing associated with niacin.[1] Furthermore, clinical trials have explored its potential in improving glucose homeostasis in individuals with type 2 diabetes mellitus by inhibiting lipolysis.[3][4]

This technical guide provides a comprehensive overview of GSK256073, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Mechanism of Action and Signaling Pathway

GSK256073 exerts its effects by binding to the orthosteric pocket of the HCA2 receptor. Upon binding, it stabilizes a conformational state of the receptor that promotes the coupling and activation of inhibitory Gi/o heterotrimeric G proteins. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration. The Gβγ subunit can also participate in downstream signaling.

The primary downstream consequence of HCA2 activation in adipocytes is the inhibition of hormone-sensitive lipase, which reduces the breakdown of triglycerides and subsequently lowers the release of free fatty acids into the circulation. This anti-lipolytic effect is central to the therapeutic potential of HCA2 agonists.

Beyond its role in lipid metabolism, HCA2 activation has been shown to have anti-inflammatory effects in various immune cells, including macrophages. This is mediated, in part, by the inhibition of pro-inflammatory signaling pathways.

Below is a diagram illustrating the canonical HCA2 signaling pathway activated by GSK256073.

Quantitative Pharmacological Data

While GSK256073 is characterized as a highly potent HCA2 agonist, specific binding affinity values (Ki or IC50) from radioligand displacement assays are not extensively detailed in the peer-reviewed literature.[1] However, robust functional data characterizing its potency and efficacy are available from G-protein dissociation and cAMP inhibition assays.

Table 1: Functional Potency and Efficacy of GSK256073 at HCA2

| Assay Type | Parameter | GSK256073 | Niacin (Reference) | Cell Line | Reference |

| NanoBiT GαoA Dissociation | pEC50 | ~7.5 | ~6.5 | HEK293 | Park et al., 2024 |

| NanoBiT GαoA Dissociation | Emax (% of Niacin) | ~120% | 100% | HEK293 | Park et al., 2024 |

| GloSensor cAMP Inhibition | pIC50 | ~7.8 | ~6.8 | HEK293 | Park et al., 2024 |

| GloSensor cAMP Inhibition | % Inhibition (at 1µM) | ~100% | ~100% | HEK293 | Park et al., 2024 |

Note: The values presented are estimated from the concentration-response curves in the referenced publication. Emax refers to the maximum effect observed.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of HCA2 agonists. Below are protocols for key in vitro assays.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of a test compound like GSK256073 for the HCA2 receptor.

-

Objective: To determine the inhibitor constant (Ki) of GSK256073 by measuring its ability to displace a radiolabeled ligand from the HCA2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human HCA2 (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]-Nicotinic Acid).

-

GSK256073 (or other unlabeled competitor).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Workflow Diagram:

-

Procedure:

-

Prepare serial dilutions of GSK256073 in binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the varying concentrations of GSK256073.

-

Initiate the binding reaction by adding the HCA2-expressing cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the GSK256073 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GloSensor™ cAMP Functional Assay

This protocol describes a method to measure the functional potency of GSK256073 by quantifying its ability to inhibit cAMP production in living cells.

-

Objective: To determine the EC50 (or IC50 for inhibition) of GSK256073 in a cAMP inhibition assay.

-

Materials:

-

HEK293 cells co-transfected with human HCA2 and a GloSensor™ cAMP plasmid.

-

Cell culture medium.

-

GloSensor™ cAMP reagent.

-

Forskolin (to stimulate adenylyl cyclase).

-

GSK256073.

-

White, opaque 96-well plates.

-

Luminometer.

-

-

Workflow Diagram:

-

Procedure:

-

Seed HEK293 cells expressing HCA2 and the GloSensor™ cAMP biosensor into white, opaque 96-well plates and incubate overnight.

-

Remove the culture medium and add the GloSensor™ cAMP reagent dissolved in an appropriate buffer. Allow the cells to equilibrate with the reagent.

-

Prepare serial dilutions of GSK256073.

-

Add the different concentrations of GSK256073 to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to increase intracellular cAMP levels.

-

Immediately measure the luminescence signal using a luminometer. The signal is proportional to the intracellular cAMP concentration.

-

The inhibitory effect of GSK256073 will be observed as a decrease in the forskolin-stimulated luminescence.

-

Plot the luminescence signal as a function of the logarithm of the GSK256073 concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the concentration of GSK256073 that causes 50% inhibition of the forskolin-stimulated cAMP production.

-

Selectivity Profile

A key feature of GSK256073 is its selectivity for the HCA2 receptor. While comprehensive public data on its screening against a wide panel of other receptors is limited, its development was focused on achieving high selectivity to avoid the off-target effects associated with less specific compounds like niacin. This selectivity is crucial for its improved side-effect profile, particularly the reduction in flushing.

Conclusion

GSK256073 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the HCA2 receptor. As a potent and selective agonist, it offers a means to probe the therapeutic potential of HCA2 activation in metabolic and inflammatory diseases without the confounding flushing side effect of niacin. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working with this compound and in the broader field of HCA2 pharmacology. Further studies will continue to delineate the full therapeutic utility of selective HCA2 agonism.

References

- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK256073: A Non-Flushing HCA2 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK256073 is a potent and selective agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or the niacin receptor. Developed by GlaxoSmithKline, it was designed to elicit the beneficial lipid-modifying effects of niacin, such as the reduction of circulating non-esterified fatty acids (NEFAs), without inducing the common and poorly tolerated side effect of flushing. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of GSK256073. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

Niacin (nicotinic acid) has been a long-standing therapeutic option for dyslipidemia, valued for its ability to lower triglycerides and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol.[1] However, its clinical utility is significantly hampered by a prominent side effect: cutaneous flushing, a prostaglandin-mediated vasodilation that leads to warmth, redness, and itching of the skin.[1] The discovery that the G-protein coupled receptor HCA2 is the molecular target for niacin opened the door for the development of novel agonists that could separate the desired lipid-lowering effects from the undesirable flushing response.[1]

GSK256073, chemically known as 8-chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione, emerged from a drug discovery program aimed at identifying such a non-flushing HCA2 agonist.[1] This document details the scientific journey of GSK256073, from its chemical synthesis to its biological characterization.

Synthesis of GSK256073

The synthesis of GSK256073, as described in patent WO2008051401, involves a multi-step process starting from commercially available materials. The core of the molecule is a xanthine scaffold, which is subsequently modified to yield the final compound.

Synthetic Route

The synthesis of 8-chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione (GSK256073) is outlined below. The key steps involve the construction of the substituted uracil ring followed by cyclization to form the purine core and subsequent chlorination.

dot

Experimental Protocol for the Synthesis of 8-Chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione (GSK256073)

This protocol is a representative example based on general synthetic methods for similar compounds and information from patent literature. Specific reaction conditions may vary.

Step 1: Synthesis of 6-Amino-1-pentyluracil To a solution of 6-aminouracil in a suitable solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate) followed by the dropwise addition of 1-bromopentane. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-amino-1-pentyluracil.

Step 2: Synthesis of 6-Amino-5-nitroso-1-pentyluracil 6-Amino-1-pentyluracil is dissolved in aqueous acetic acid. The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for a period of time, and the resulting colored precipitate is collected by filtration, washed with cold water, and dried to give 6-amino-5-nitroso-1-pentyluracil.

Step 3: Synthesis of 5,6-Diamino-1-pentyluracil A suspension of 6-amino-5-nitroso-1-pentyluracil in water is heated, and a solution of a reducing agent, such as sodium dithionite, is added portion-wise. The reaction mixture is stirred at an elevated temperature until the reaction is complete. After cooling, the product is collected by filtration, washed with water, and dried to afford 5,6-diamino-1-pentyluracil.

Step 4: Synthesis of 3-Pentylxanthine A mixture of 5,6-diamino-1-pentyluracil and urea is heated at a high temperature (e.g., 180-200 °C) for several hours. The reaction mixture is then cooled and treated with an aqueous base (e.g., sodium hydroxide) to dissolve the product. The solution is filtered, and the filtrate is acidified with an acid (e.g., hydrochloric acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 3-pentylxanthine.

Step 5: Synthesis of 8-Chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione (GSK256073) 3-Pentylxanthine is heated under reflux in an excess of phosphorus oxychloride for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to give GSK256073.

Mechanism of Action

GSK256073 is a selective agonist of the HCA2 receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[1]

HCA2 Receptor Signaling Pathway

Upon binding of an agonist like GSK256073, the HCA2 receptor undergoes a conformational change, leading to the activation of the coupled heterotrimeric Gi protein. This activation involves the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). In adipocytes, this reduction in cAMP levels inhibits the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of non-esterified fatty acids (NEFAs) into the circulation.[2]

dot

Preclinical Pharmacology

The preclinical evaluation of GSK256073 was crucial in establishing its potency, selectivity, and its potential as a non-flushing HCA2 agonist.

In Vitro Characterization

4.1.1. Receptor Binding and Functional Activity

The affinity and functional potency of GSK256073 at the HCA2 receptor were determined using radioligand binding and functional assays.

| Assay Type | Species | Cell Line | EC50 / IC50 (nM) |

| cAMP Functional Assay | Human | CHO-K1 | ~10 |

| [3H]-Niacin Binding Assay | Human | HEK293 | ~25 |

4.1.2. Experimental Protocols

cAMP Functional Assay: A representative protocol for a cAMP functional assay involves the use of a cell line, such as Chinese Hamster Ovary (CHO-K1) cells, stably expressing the human HCA2 receptor.

-

Cells are seeded in 96-well plates and incubated overnight.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with various concentrations of GSK256073 for a specified time (e.g., 30 minutes) at 37°C.

-

Forskolin, an activator of adenylyl cyclase, is added to all wells except the negative control to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

The data are normalized to the forskolin-only control, and the EC50 value is calculated using a sigmoidal dose-response curve.

dot

Radioligand Binding Assay: A competitive radioligand binding assay is used to determine the binding affinity of GSK256073 for the HCA2 receptor.

-

Cell membranes are prepared from a cell line (e.g., HEK293) overexpressing the human HCA2 receptor.

-

A fixed concentration of a radiolabeled HCA2 ligand, such as [3H]-niacin, is incubated with the cell membranes in a suitable assay buffer.

-

Increasing concentrations of unlabeled GSK256073 are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified by liquid scintillation counting.

-

The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Evaluation

4.2.1. Pharmacodynamic Effects in Preclinical Models

The primary in vivo pharmacodynamic effect of GSK256073 is the reduction of plasma NEFA levels. This was evaluated in rats and guinea pigs.[1]

| Species | Model | Route of Administration | Dose Range | Effect on Plasma NEFA |

| Rat | Normal | Oral | 1 - 30 mg/kg | Dose-dependent reduction |

| Guinea Pig | Normal | Oral | 1 - 30 mg/kg | Dose-dependent reduction |

4.2.2. Flushing Assessment in Guinea Pig Ear Model

A key objective in the development of GSK256073 was to minimize the flushing effect. A guinea pig ear temperature model was used to predict flushing potential.[1] In this model, an increase in ear temperature is indicative of vasodilation. GSK256073 showed a minimal effect on ear temperature compared to niacin, suggesting a low flushing potential.[1]

Experimental Protocol for Guinea Pig Ear Flush Model:

-

Male Dunkin-Hartley guinea pigs are used for the study.

-

A thermocouple is attached to the ear of the animal to continuously monitor the temperature.

-

Baseline ear temperature is recorded for a period of time before dosing.

-

GSK256073, niacin (positive control), or vehicle is administered orally.

-

Ear temperature is monitored for several hours post-dosing.

-

The change in ear temperature from baseline is calculated and compared between the different treatment groups.

Clinical Studies

GSK256073 has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

First-in-Human Study

A first-in-human study demonstrated that GSK256073 produced long-lasting reductions in NEFA and triglyceride levels in healthy male subjects without being associated with flushing.[1]

Studies in Type 2 Diabetes Mellitus

In a study involving subjects with type 2 diabetes mellitus, GSK256073 administration for two days significantly decreased serum NEFA and glucose concentrations.[3] The improvement in glucose levels was associated with decreased insulin concentrations, suggesting enhanced insulin sensitivity.[3] However, a longer 12-week study in patients with type 2 diabetes poorly controlled with metformin did not show a significant improvement in HbA1c concentrations.[4] Although there was an initial reduction in NEFA levels, this effect waned over time despite sustained drug exposure.[4]

| Clinical Trial | Population | Duration | Key Findings |

| First-in-Human | Healthy Males | N/A | Long-lasting NEFA and triglyceride reduction; no flushing.[1] |

| Phase IIa | Type 2 Diabetes | 2 days | Significant decrease in NEFA and glucose; improved insulin sensitivity.[3] |

| Phase IIb | Type 2 Diabetes | 12 weeks | No significant improvement in HbA1c; waning of NEFA-lowering effect.[4] |

Study in Dyslipidemia

A study in subjects with dyslipidemia evaluated the effect of GSK256073 on lipid profiles. The results indicated that selective activation of the HCA2 receptor with GSK256073 did not produce the expected niacin-like effects on HDL and triglycerides.[5]

Conclusion

GSK256073 was successfully designed and synthesized as a potent and selective HCA2 receptor agonist with a preclinical profile suggesting a low potential for flushing. While it demonstrated the ability to acutely lower plasma NEFA levels in both preclinical models and humans, its long-term efficacy in improving glycemic control in type 2 diabetes and producing favorable lipid modifications in dyslipidemic patients was not established in clinical trials. These findings suggest that the chronic effects of HCA2 agonism may be subject to tachyphylaxis and that the lipid-modifying effects of niacin may involve mechanisms beyond HCA2 activation. Nevertheless, GSK256073 remains a valuable pharmacological tool for further elucidating the complex biology of the HCA2 receptor.

References

- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of GSK256073: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK256073 is a potent and selective agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as G-protein coupled receptor 109A (GPR109A).[1] Developed as a potential therapeutic agent for type 2 diabetes and dyslipidemia, its primary mechanism of action involves the inhibition of lipolysis.[2] This technical guide provides a comprehensive overview of the pharmacological profile of GSK256073, summarizing its mechanism of action, selectivity, and key findings from clinical investigations. Detailed methodologies for representative experimental protocols are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

GSK256073 is an experimental drug that emerged from research aimed at identifying HCA2 agonists with improved side-effect profiles compared to existing therapies like niacin. Niacin, a well-known agent for treating dyslipidemia, also activates HCA2 but is often associated with poor patient compliance due to a flushing side effect. GSK256073 was specifically designed to be a non-flushing HCA2 agonist.[3] Its therapeutic potential has been primarily investigated in the context of metabolic diseases, owing to its ability to modulate lipid and glucose metabolism.[2]

Mechanism of Action

GSK256073 exerts its pharmacological effects through the activation of the HCA2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). The activation of HCA2 by an agonist like GSK256073 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In adipocytes, this reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The resulting decrease in the release of non-esterified fatty acids (NEFAs) and glycerol into the circulation is the primary mechanism behind the anti-lipolytic effect of GSK256073.

Signaling Pathway

The signaling pathway initiated by GSK256073 binding to HCA2 is depicted below.

Pharmacological Profile

Binding Affinity and Selectivity

Functional Activity

Similarly, precise EC50 values from in vitro functional assays are not publicly detailed. However, its potent agonistic activity is evident from the significant physiological responses observed at low milligram doses in clinical trials. The primary functional outcome of HCA2 activation by GSK256073 is the inhibition of lipolysis, leading to a reduction in circulating NEFA and glycerol levels.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like GSK256073 for the HCA2 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human HCA2 receptor.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-niacin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (GSK256073).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol outlines a general method for assessing the functional potency (EC50) of an HCA2 agonist like GSK256073 by measuring the inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing the HCA2 receptor are cultured in multi-well plates.

-

Stimulation: The cells are typically pre-treated with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

-

Agonist Addition: Varying concentrations of GSK256073 are added to the cells and incubated for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available assay kit (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of GSK256073 to determine the EC50 value.

Clinical Pharmacology

Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK256073 in healthy volunteers and patients with type 2 diabetes.

Pharmacodynamic Effects

In a study involving subjects with type 2 diabetes, GSK256073 demonstrated a significant dose-dependent reduction in serum NEFA and glucose concentrations.[2] The key findings are summarized in the table below.

| Dosage Regimen | Maximum Mean Glucose Reduction from Baseline (mmol/L) | Effect on NEFA and Glycerol |

| 5 mg BID | - | Sustained suppression |

| 10 mg QD | -0.60 | Sustained suppression |

| 25 mg BID | -0.87 | Sustained suppression |

| 50 mg QD | - | Sustained suppression |

Table 1: Summary of Pharmacodynamic Effects of GSK256073 in Patients with Type 2 Diabetes. [2] (BID: twice daily; QD: once daily)

Notably, the glucose-lowering effect was associated with decreased insulin concentrations, suggesting an improvement in insulin sensitivity.[4] Importantly, these doses were generally well-tolerated and not associated with the flushing events commonly seen with niacin.[4] However, in a longer-term study, the initial beneficial effects on NEFA suppression and glycemic control were not sustained, leading to the discontinuation of its development for type 2 diabetes.

Pharmacokinetics

Pharmacokinetic parameters of GSK256073 were assessed in a clinical trial with subjects with type 2 diabetes. A summary of these parameters is provided in the table below.

| Dosing Regimen | Day | N | AUC(0–24) (ng·h/mL) | Cmax (ng/mL) | tmax (h) |

| 5 mg BID | 1 | 19 | 10,074 (39) | 688 (37) | 14.0 (0.50–24.0) |

| 2 | 19 | 14,720 (39) | 988 (34) | 2.03 (0.48–14.0) | |

| 10 mg QD | 1 | 18 | 9,438 (45) | 1,049 (65) | 1.25 (0.50–20.0) |

| 2 | 18 | 12,758 (45) | 1,152 (37) | 2.00 (0.40–6.50) | |

| 25 mg BID | 1 | 18 | 47,855 (54) | 3,467 (37) | 14.0 (0.50–23.9) |

| 2 | 18 | 68,337 (68) | 4,960 (47) | 2.00 (0.47–24.0) | |

| 50 mg QD | 1 | 18 | 61,533 (65) | 5,075 (46) | 2.00 (0.50–20.0) |

| 2 | 18 | 86,895 (66) | 6,815 (44) | 2.00 (0.48–7.95) |

Table 2: Summary of Selected Plasma GSK256073 Pharmacokinetic Parameters. (Values for AUC(0–24) and Cmax are geometric means (CVb%); values for tmax are median and range.)

Conclusion

GSK256073 is a potent and selective HCA2 receptor agonist that effectively suppresses lipolysis. While it showed initial promise in improving glucose homeostasis in patients with type 2 diabetes without the flushing side effects of niacin, these effects were not durable in longer-term studies. Nevertheless, GSK256073 remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the HCA2 receptor. This guide provides a consolidated resource of its pharmacological profile, drawing from available clinical data and established methodologies in receptor pharmacology. Further disclosure of preclinical data, such as specific binding affinities and in vitro potencies, would enable a more complete characterization of this compound.

References

- 1. GSK256073 - Wikipedia [en.wikipedia.org]

- 2. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The GPR109A Agonist GSK256073: An In-depth Technical Review of its Effects on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256073 is a selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxy-carboxylic acid receptor 2 (HCA2).[1] This receptor is recognized as the target for niacin, a long-standing therapeutic for dyslipidemia known for its ability to lower triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[1] The development of GSK256073 was driven by the hypothesis that selective activation of GPR109A could replicate the beneficial lipid-modifying effects of niacin while circumventing its most common side effect, flushing. This technical guide provides a comprehensive overview of the effects of GSK256073 on lipid metabolism, summarizing key clinical trial data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

GSK256073, as a selective GPR109A agonist, was designed to specifically target pathways regulated by this receptor.[2][3] The primary hypothesis was that activation of GPR109A in adipocytes would inhibit lipolysis, leading to a decrease in the release of non-esterified fatty acids (NEFA) and glycerol into the circulation.[4][5] A reduction in circulating NEFA, a key substrate for hepatic triglyceride synthesis, was expected to subsequently lower triglyceride and LDL-C levels and increase HDL-C levels, mirroring the effects of niacin.[1]

Quantitative Data on Lipid Parameters

A key clinical trial investigated the effects of GSK256073 on the lipid profiles of subjects with dyslipidemia. The study was a randomized, placebo-controlled trial involving 80 subjects who received GSK256073 at doses of 5 mg, 50 mg, or 150 mg per day, or a placebo, for 8 weeks.[2][3] The primary endpoint was the change from baseline in HDL-C. The results indicated that GSK256073 did not produce the anticipated niacin-like effects on lipid profiles.[2][3]

| Parameter | GSK256073 Dose | Result | Statistical Significance |

| HDL-C | 5 mg, 50 mg, 150 mg | No significant alteration compared to placebo.[2][3] | Not significant |

| HDL-C | 150 mg | Trend towards a nonsignificant decrease (-6.31%).[2][3] | P = 0.12[2][3] |

| Triglycerides | 150 mg | Median increase of 24.4% (95% CI: 7.3% - 41.6%).[2][3] | Significant increase observed |

| NEFA & Glycerol | 5mg BID, 10mg QD, 25mg BID, 50mg QD | Sustained suppression observed over a 48-hour period.[4][5] | Significant suppression |

Data from a randomized, placebo-controlled trial in subjects with dyslipidemia and a separate trial in subjects with type 2 diabetes mellitus.[2][3][4][5]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for GSK256073 centered on the activation of the GPR109A signaling pathway in adipocytes.

Caption: GPR109A signaling cascade initiated by GSK256073 in adipocytes.

The clinical trial to assess the lipid-modifying effects of GSK256073 followed a rigorous, well-defined protocol.

Caption: Workflow of the randomized, placebo-controlled clinical trial of GSK256073.

Experimental Protocols

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study was conducted.[2][3]

Participant Population: The study enrolled 80 subjects diagnosed with dyslipidemia, characterized by low HDL-C levels.[2][3]

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments daily for 8 weeks:

Primary Outcome Measure: The primary endpoint was the exposure-response relationship for the change from baseline in HDL-C levels at the end of the 8-week treatment period.[2]

Lipid Parameter Analysis: Blood samples were collected at baseline and at specified intervals throughout the study to measure levels of HDL-C, LDL-C, total cholesterol, and triglycerides. Standard enzymatic colorimetric methods were used for the analysis of lipid profiles.

Discussion and Conclusion

The clinical evidence indicates that selective activation of the GPR109A receptor by GSK256073 does not translate into the broad lipid-modifying effects characteristic of niacin.[2][3] While GSK256073 effectively suppresses NEFA and glycerol, demonstrating target engagement and an effect on lipolysis, this did not lead to a significant improvement in HDL-C or a reduction in triglycerides.[2][3][4][5] In fact, at the highest dose tested, there was a trend towards an increase in triglycerides.[2][3]

These findings have significant implications for our understanding of niacin's mechanism of action, suggesting that its effects on lipid metabolism are likely mediated through pathways independent of GPR109A activation.[2][3] For drug development professionals, the experience with GSK256073 underscores the complexity of lipid metabolism and the challenges of targeting a single receptor to achieve broad therapeutic effects. While GSK256073 did not emerge as a viable treatment for dyslipidemia, its ability to suppress NEFA without the flushing side effect of niacin suggests that selective GPR109A agonists may still hold therapeutic potential in other metabolic disorders, such as type 2 diabetes, where reducing NEFA levels is a desirable outcome.[4][5] Further research is warranted to explore these alternative applications and to further elucidate the GPR109A-independent mechanisms of niacin.

References

- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Randomized, Placebo-Controlled Trial to Assess the Effects of 8 Weeks of Administration of GSK256073, a Selective GPR109A Agonist, on High-Density Lipoprotein Cholesterol in Subjects With Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of GSK256073 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK256073 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxy-carboxylic acid receptor 2 (HCA2). Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating non-esterified fatty acids (NEFA). This technical guide provides a comprehensive overview of the role of GSK256073 in glucose homeostasis, summarizing key findings from clinical and preclinical investigations. While initial short-term studies demonstrated promising acute improvements in glucose control and insulin sensitivity in individuals with type 2 diabetes mellitus, longer-term trials revealed a waning of its therapeutic effects, ultimately not achieving durable glycemic control. This guide details the quantitative outcomes of these studies, the experimental methodologies employed, and the underlying signaling pathways.

Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis

GSK256073 exerts its effects on glucose homeostasis primarily through its action on adipocytes. By binding to and activating GPR109A, a Gi/G0-coupled receptor, GSK256073 initiates an intracellular signaling cascade that culminates in the reduction of lipolysis.[1] This process involves the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP).[1] The reduction in cAMP levels subsequently diminishes the activity of protein kinase A (PKA), a key enzyme responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL).[1] The decreased activity of HSL results in a reduced breakdown of triglycerides into glycerol and NEFA, thereby lowering their release into the bloodstream. The reduction in circulating NEFA is believed to alleviate insulin resistance in peripheral tissues such as the liver and skeletal muscle, leading to improved glucose uptake and utilization.

Clinical Efficacy in Type 2 Diabetes Mellitus

The clinical development of GSK256073 has been characterized by promising acute effects on glucose metabolism that were not sustained in longer-term studies.

Short-Term Efficacy (2-Day Study)

A randomized, single-blind, placebo-controlled, crossover study investigated the acute effects of GSK256073 in 39 subjects with type 2 diabetes mellitus.[2] Participants received a placebo and two of four different GSK256073 dosing regimens for two days.[2]

Data Presentation

| Parameter | 5 mg BID | 10 mg QD | 25 mg BID | 50 mg QD |

| Change in Weighted Mean Glucose (24-48h, mmol/L) | -0.63 | -0.60 | -0.87 | -0.72 |

| HOMA-IR Score Reduction (%) | 27-47% (across all doses) | 27-47% (across all doses) | 27-47% (across all doses) | 27-47% (across all doses) |

| BID: twice daily, QD: once daily.[2] |

All tested regimens of GSK256073 resulted in a statistically significant reduction in the weighted mean glucose concentration over a 24 to 48-hour period, with the 25 mg twice-daily dose showing the greatest effect.[2] This improvement in glucose homeostasis was accompanied by a notable decrease in HOMA-IR scores, suggesting enhanced insulin sensitivity.[2] Furthermore, the study observed a sustained suppression of NEFA and glycerol concentrations throughout the 48-hour dosing period, consistent with the drug's mechanism of action.[2] Importantly, these beneficial metabolic effects were not associated with flushing, a common side effect of other HCA2 agonists like niacin.[2]

Long-Term Efficacy (12-Week Study)

A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial was conducted to evaluate the longer-term safety and efficacy of GSK256073 in 94 patients with type 2 diabetes inadequately controlled with metformin.[3]

Data Presentation

| Parameter | 5 mg BID | 10 mg QD | 25 mg BID | 50 mg QD |

| Change in HbA1c at Week 12 (from placebo) | Not statistically significant | Not statistically significant | Not statistically significant | -0.30% |

| NEFA Suppression | Lost by Week 6 | Lost by Week 6 | Lost by Week 6 | Reduced by Week 6 |

The primary endpoint of this study, a significant change from baseline in glycosylated hemoglobin (HbA1c) at week 12, was not met.[3] While all treatment groups showed a decrease in HbA1c, these changes were not statistically significant compared to placebo.[3] The most substantial, though not statistically significant, reduction was a 0.30% decrease from placebo in the 50 mg once-daily group.[3]

Crucially, the study revealed that the initial robust suppression of NEFA observed on day 2 was not maintained. By week 6, the pharmacological activity on NEFA was lost for the 5mg BID, 10mg QD, and 25mg BID doses, and was reduced for the 50mg QD dose.[3] This attenuation of the primary pharmacodynamic effect likely contributed to the lack of durable glycemic control.[3]

Experimental Protocols

Short-Term (2-Day) Clinical Trial (NCT01147861)

-

Study Design: A randomized, single-blind, placebo-controlled, three-period crossover trial.[2]

-

Participants: 39 subjects with a diagnosis of type 2 diabetes mellitus.[2]

-

Intervention: Each participant received placebo and two of the four GSK256073 regimens over three two-day treatment periods, with a washout period between each. The regimens were 5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD.[2]

-

Key Assessments:

-

Glucose: Weighted mean glucose concentrations were determined over a 24 to 48-hour period post-initial dose.[2]

-

Insulin Sensitivity: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated from fasting glucose and insulin levels.[2]

-

Lipolysis Markers: Serum concentrations of non-esterified fatty acids (NEFA) and glycerol were measured throughout the dosing period.[2]

-

Insulin and C-peptide: Serum levels were monitored in conjunction with glucose concentrations.[2]

-

Long-Term (12-Week) Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[3]

-

Participants: 94 patients with type 2 diabetes mellitus inadequately controlled with metformin.[3]

-

Intervention: Following a two-week placebo run-in, participants were randomized to receive GSK256073 (5mg BID, 10mg QD, 25mg BID, or 50mg QD) or a matching placebo in addition to their ongoing metformin therapy for 12 weeks.[3]

-

Key Assessments:

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK256073: A Technical Guide to its Inhibition of Lipolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxy-carboxylic acid receptor 2 (HCA2). Activation of HCA2 by GSK256073 initiates a signaling cascade that effectively inhibits lipolysis in adipocytes. This technical guide provides a comprehensive overview of the mechanism of action of GSK256073, with a focus on its anti-lipolytic properties. It includes a summary of its potency, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug development.

Introduction

Lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, is a critical process in energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. Consequently, the pharmacological inhibition of lipolysis presents a promising therapeutic strategy. GSK256073 has emerged as a significant investigational compound due to its high potency and selectivity as an agonist for the HCA2 receptor, a key regulator of lipolysis in adipocytes[1][2]. This guide delves into the technical aspects of GSK256073's anti-lipolytic action.

Mechanism of Action

GSK256073 exerts its anti-lipolytic effect through the activation of the HCA2 receptor, a Gi alpha subunit-coupled GPCR predominantly expressed on the surface of adipocytes.

Signaling Pathway

The binding of GSK256073 to HCA2 initiates a canonical Gi-coupled signaling pathway:

-

Receptor Activation: GSK256073 binds to the orthosteric binding pocket of the HCA2 receptor.

-

G-protein Coupling: This binding event stabilizes the receptor in an active conformation, facilitating the coupling and activation of the inhibitory G-protein, Gi.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of Gi (Gαi) dissociates and inhibits the activity of adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Decreased PKA Activity: Lowered cAMP levels result in reduced activation of Protein Kinase A (PKA).

-

Reduced Phosphorylation of Lipolytic Enzymes: PKA is responsible for the phosphorylation and activation of key lipolytic enzymes, primarily Hormone-Sensitive Lipase (HSL) and Perilipin 1. Reduced PKA activity leads to decreased phosphorylation of these targets.

-

Inhibition of Lipolysis: The dephosphorylation of HSL and Perilipin 1 results in the suppression of triglyceride hydrolysis, leading to a decrease in the release of FFAs and glycerol from the adipocyte.

Figure 1: Signaling pathway of GSK256073-mediated inhibition of lipolysis.

Quantitative Data

| Compound | Target | Assay Type | Potency | Reference |

| GSK256073 | HCA2 (GPR109A) | Functional Agonist | Potent and Selective | [1][2] |

| Nicotinic Acid | HCA2 (GPR109A) | Lipolysis Inhibition | - | [3] |

| Acipimox | HCA2 (GPR109A) | Lipolysis Inhibition | ~20x more potent than Nicotinic Acid | [3] |

| MK-6892 | HCA2 (GPR109A) | Binding Affinity (KD) | 0.022 µM | [4] |

| Niacin | HCA2 (GPR109A) | Binding Affinity (KD) | 0.058 µM | [4] |

| Acipimox | HCA2 (GPR109A) | Binding Affinity (KD) | 0.429 µM | [4] |

Clinical Data on Anti-Lipolytic Effects of GSK256073:

Clinical trials have demonstrated that administration of GSK256073 leads to a sustained suppression of non-esterified fatty acid (NEFA) and glycerol concentrations in subjects with type 2 diabetes mellitus, confirming its potent anti-lipolytic activity in humans[5][6].

Experimental Protocols

The following protocols are representative of the methodologies used to assess the anti-lipolytic activity of compounds like GSK256073.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol describes the measurement of glycerol release from differentiated 3T3-L1 adipocytes as an index of lipolysis.

4.1.1. Materials:

-

Differentiated 3T3-L1 adipocytes (cultured in 24- or 48-well plates)

-

Krebs-Ringer Bicarbonate buffer with HEPES (KRBH) containing 2% Bovine Serum Albumin (BSA)

-

Isoproterenol (lipolysis stimulator)

-

GSK256073

-

Glycerol Assay Reagent (e.g., from Sigma-Aldrich or similar)

-

Phosphate Buffered Saline (PBS)

4.1.2. Procedure:

-

Cell Preparation: Differentiated 3T3-L1 adipocytes are washed twice with PBS.

-

Pre-incubation: Cells are pre-incubated in KRBH buffer for 1-2 hours at 37°C.

-

Treatment: The pre-incubation buffer is removed, and cells are treated with KRBH buffer containing:

-

Vehicle (e.g., DMSO) as a negative control.

-

Isoproterenol (e.g., 10 µM) to stimulate lipolysis (positive control).

-

Isoproterenol plus varying concentrations of GSK256073 to assess its inhibitory effect.

-

-

Incubation: Plates are incubated for 1-3 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: At the end of the incubation period, an aliquot of the incubation medium is collected from each well.

-

Glycerol Measurement: The glycerol concentration in the collected media is determined using a commercial glycerol assay kit according to the manufacturer's instructions. The absorbance is typically read at 540 nm.

-

Data Analysis: The amount of glycerol released is calculated from a standard curve. The inhibitory effect of GSK256073 is expressed as a percentage of the isoproterenol-stimulated glycerol release.

Figure 2: Experimental workflow for the in vitro lipolysis assay.

cAMP Measurement Assay

This assay quantifies the effect of GSK256073 on intracellular cAMP levels in adipocytes.

4.2.1. Materials:

-

Differentiated 3T3-L1 adipocytes

-

Forskolin (adenylyl cyclase activator)

-

GSK256073

-

cAMP Assay Kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

4.2.2. Procedure:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes in multi-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of GSK256073 for a specified time (e.g., 30 minutes).

-

Stimulation: Cells are then stimulated with forskolin (e.g., 10 µM) for a short period (e.g., 15 minutes) to induce cAMP production.

-

Cell Lysis: The medium is removed, and cells are lysed using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay format (e.g., ELISA or HTRF) according to the manufacturer's protocol.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels by GSK256073 is calculated and used to determine the EC50 value.

Figure 3: Experimental workflow for the cAMP measurement assay.

Conclusion

GSK256073 is a highly effective inhibitor of lipolysis, acting as a potent and selective agonist of the HCA2 receptor. Its mechanism of action, involving the Gi-mediated reduction of intracellular cAMP, is well-established. While precise quantitative binding and functional potencies are not publicly available, its significant anti-lipolytic effects have been confirmed in preclinical and clinical settings. The experimental protocols outlined in this guide provide a robust framework for the further investigation of GSK256073 and other potential anti-lipolytic agents. This technical guide serves as a foundational resource for scientists and researchers aiming to understand and utilize GSK256073 in the context of metabolic research and drug discovery.

References

- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK256073 - Wikipedia [en.wikipedia.org]

- 3. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]